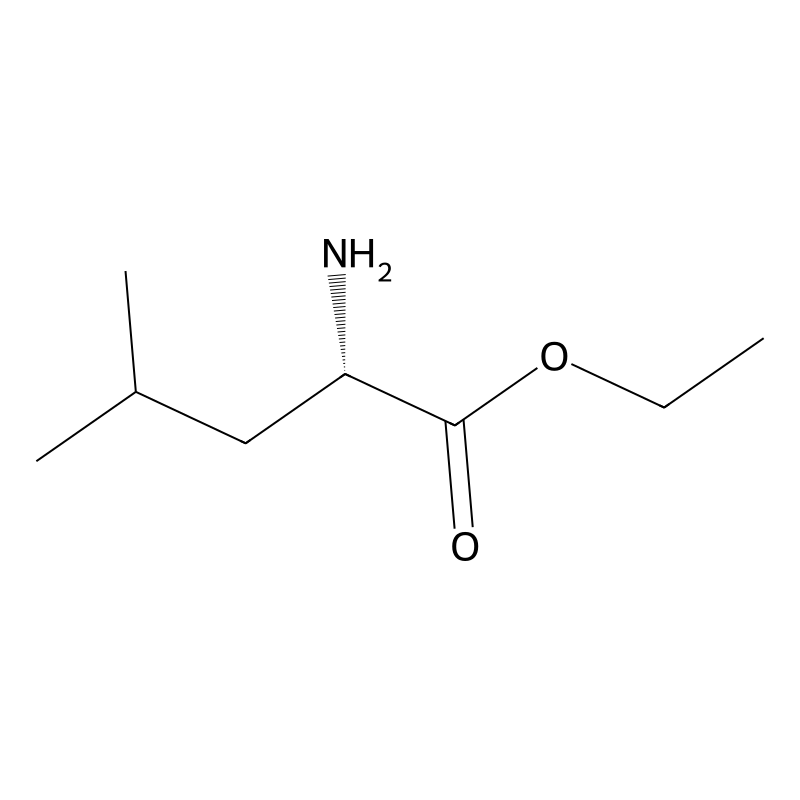

Ethyl L-leucinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis Intermediate

Ethyl L-leucinate, particularly in its hydrochloride form (L-Leucine ethyl ester hydrochloride), might serve as a building block in organic synthesis. Its reactive functional groups (ester and amine) could be used to create more complex molecules. Fisher Scientific:

Study of Leucine Metabolism

Ethyl L-leucinate is an ester derived from L-leucine, a branched-chain amino acid essential for protein synthesis. Its chemical formula is C₈H₁₇NO₂, with a molecular weight of approximately 159.23 g/mol. Ethyl L-leucinate is recognized for its role in various biochemical processes and has garnered interest in both pharmaceutical and industrial applications due to its unique properties and potential benefits.

- Prodrug Strategy: Ethyl L-leucinate could be explored as a prodrug for L-leucine delivery. Prodrugs are inactive forms of a drug that are converted into the active form (L-leucine in this case) inside the body []. This approach could potentially improve drug absorption or targeting.

- Peptide Synthesis: The presence of an intact amino acid structure (L-leucine) makes it a potential building block for peptide synthesis. However, further research is needed to explore its efficiency and compatibility in peptide coupling reactions.

- Low Toxicity: L-leucine is a naturally occurring amino acid and is generally considered safe for consumption in recommended amounts.

- Flammability: Organic compounds like ethyl L-leucinate can be flammable. However, specific data on its flashpoint or flammability limits is not available.

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl L-leucinate can be hydrolyzed to yield L-leucine and ethanol.

- Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in different alkyl esters of L-leucine.

- Reduction: Ethyl L-leucinate can be reduced to form L-leucine derivatives or N-alkylated alcamines when treated with reducing agents such as lithium aluminum hydride .

Ethyl L-leucinate exhibits several biological activities that make it significant in various fields:

- Amino Acid Metabolism: As a derivative of L-leucine, it participates in metabolic pathways crucial for protein synthesis and energy production.

- Neuroprotective Effects: Some studies suggest that ethyl L-leucinate may have neuroprotective properties, potentially beneficial in treating neurological disorders.

- Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its potential health benefits.

Ethyl L-leucinate can be synthesized through various methods:

- Esterification: The most common method involves the reaction of L-leucine with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl L-leucinate and water.

- Transesterification: This method involves reacting other esters with ethanol under catalytic conditions to yield ethyl L-leucinate.

Ethyl L-leucinate finds applications across various sectors:

- Pharmaceuticals: It is used as a resolving agent for the separation of enantiomers in drug synthesis, enhancing the enantioselectivity of certain reactions.

- Food Industry: Utilized as a flavoring agent due to its pleasant aroma.

- Nutritional Supplements: Its role in amino acid metabolism makes it popular in dietary supplements aimed at athletes and bodybuilders.

Research indicates that ethyl L-leucinate interacts with various biological systems:

- Enzyme Interactions: Studies have shown that it can influence enzyme activity related to amino acid metabolism.

- Drug Interactions: Ethyl L-leucinate may alter the pharmacokinetics of certain drugs, impacting their efficacy and safety profiles.

Ethyl L-leucinate shares similarities with other amino acid esters but has unique features that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Glycinate | C₆H₁₃NO₂ | Derived from glycine; used primarily in food applications. |

| Ethyl Phenylalaninate | C₉H₁₁NO₂ | More hydrophobic; used in pharmaceuticals for specific applications. |

| Ethyl Valerate | C₇H₁₄O₂ | Shorter carbon chain; commonly used as a flavoring agent. |

| Ethyl Leucinate | C₈H₁₇NO₂ | Specifically derived from L-leucine; notable for its biological activities. |

Ethyl L-leucinate's unique structure contributes to its specific biological activities and applications, making it a compound of considerable interest in both research and industry. Its distinct properties allow it to serve specialized roles that other similar compounds may not fulfill.